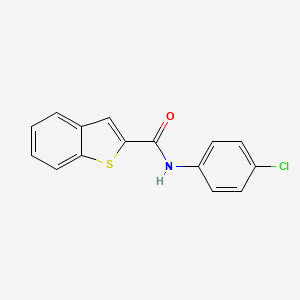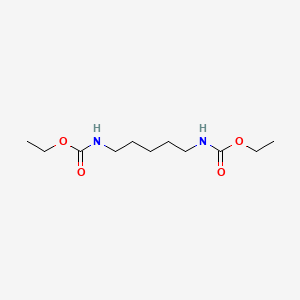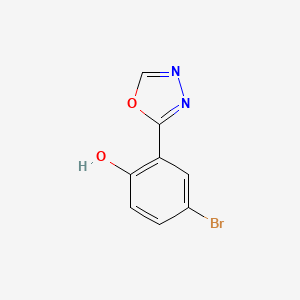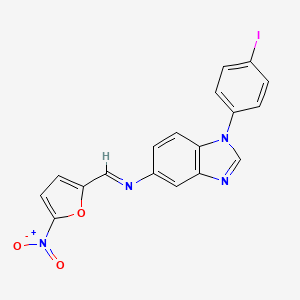![molecular formula C21H19FN2 B11941815 2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline CAS No. 853331-14-3](/img/structure/B11941815.png)
2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline is a complex organic compound that features a unique structure combining a fluoro group, a piperidine ring, and an indenoquinoline framework. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: Nucleophilic substitution reactions can be performed to replace the fluoro group with other substituents using reagents like sodium methoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline: shares similarities with other indenoquinoline derivatives and piperidine-containing compounds.
Quinoline derivatives: These compounds often exhibit similar biological activities and are used in drug discovery.
Piperidine derivatives: Known for their pharmacological properties and presence in various pharmaceuticals
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
853331-14-3 |
|---|---|
Molekularformel |
C21H19FN2 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
2-fluoro-10-piperidin-1-yl-11H-indeno[1,2-b]quinoline |
InChI |
InChI=1S/C21H19FN2/c22-15-8-9-16-14(12-15)13-18-20(16)23-19-7-3-2-6-17(19)21(18)24-10-4-1-5-11-24/h2-3,6-9,12H,1,4-5,10-11,13H2 |
InChI-Schlüssel |
TYBDOAFPHIOJFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=C3CC4=C(C3=NC5=CC=CC=C52)C=CC(=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


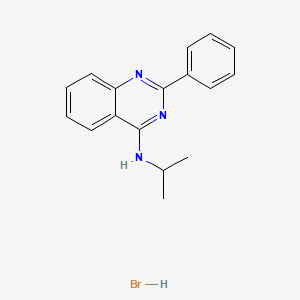



![N-[3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide](/img/structure/B11941762.png)

![1-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11941773.png)
